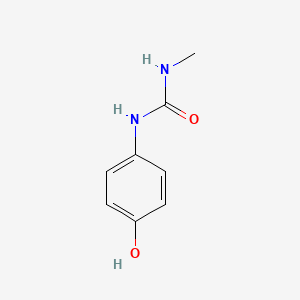
1-(4-Hydroxyphenyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydroxyphenyl)-3-methylurea is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
1-(4-Hydroxyphenyl)-3-methylurea has been studied for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory and Analgesic Properties : Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, suggesting its utility in treating conditions characterized by inflammation. In vitro studies have shown that it can reduce pain and inflammation markers, making it a candidate for developing new anti-inflammatory drugs.
- Antitumor Activity : Derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range (2–5 µM) against human colon carcinoma cells, indicating potent anticancer activity . This opens avenues for further research into its use as a chemotherapeutic agent.
- Antimicrobial Properties : The compound has shown promise as an antibacterial agent, inhibiting the growth of both Gram-positive and Gram-negative bacteria. This property could be harnessed to develop new antibiotics .
Agricultural Applications
In agriculture, this compound is primarily recognized for its role as a herbicide. Its applications include:
- Pre-emergence Herbicide : Metobromuron is used to control weeds in various crops. It acts by inhibiting photosynthesis in target plants, thereby preventing their growth . Studies have shown that it effectively reduces weed populations without significantly affecting crop yield.
- Environmental Impact Studies : Research has been conducted to assess the environmental fate of metobromuron, including its degradation in soil and potential leaching into groundwater. Such studies are crucial for understanding the long-term impacts of herbicide use on ecosystems .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Anticancer Effects Study : A study focused on modified derivatives of this compound revealed significant cytotoxicity against human colon carcinoma cells. The research highlighted the importance of structural modifications in enhancing anticancer properties .
- Antimicrobial Activity Assessment : An investigation into the antimicrobial efficacy of this compound demonstrated notable inhibition zones against various bacterial strains, suggesting its potential as a new antibacterial agent .
Comparison with Related Compounds
To understand its unique properties, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Chlorine substitution at para position | Enhanced lipophilicity; potential herbicide activity |
| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy group instead of hydroxyl | Increased solubility; potential use in drug formulations |
| Isoproturon | Urea derivative used as an herbicide | Specific agricultural application |
属性
CAS 编号 |
38652-14-1 |
|---|---|
分子式 |
C8H10N2O2 |
分子量 |
166.18 g/mol |
IUPAC 名称 |
1-(4-hydroxyphenyl)-3-methylurea |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,10,12) |
InChI 键 |
FREZYOGUJGWALW-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)O |
规范 SMILES |
CNC(=O)NC1=CC=C(C=C1)O |
Key on ui other cas no. |
38652-14-1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













